molecular formula C11H11ClN2O2 B6220897 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2758004-10-1

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B6220897
CAS No.: 2758004-10-1
M. Wt: 238.7
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Description

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound It is a derivative of imidazole, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzaldehyde with glyoxal and ammonia or an amine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate dihydroimidazole, which is then oxidized to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or participate in hydrogen bonding, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1H-imidazole-4-carboxylic acid
  • 5-methyl-1H-imidazole-4-carboxylic acid
  • 1-phenyl-1H-imidazole

Uniqueness

5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both a methyl group and a phenyl group on the imidazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives.

Properties

CAS No.

2758004-10-1

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.7

Purity

95

Origin of Product

United States

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